molecular formula C16H19N3O B7628047 5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine

5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine

Cat. No. B7628047
M. Wt: 269.34 g/mol
InChI Key: RYZDCOQDPBVOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine, also known as OXA-06, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyridine derivative that has shown promising results in various studies due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine involves its ability to inhibit bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This results in the weakening of the cell wall and eventual cell death.
Biochemical and Physiological Effects:
5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine has been found to have low toxicity and minimal side effects. It has been shown to be well-tolerated in animal studies and has not been associated with any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine is its broad-spectrum antimicrobial activity. It has shown efficacy against both gram-positive and gram-negative bacteria, making it a potential candidate for the treatment of various infections. However, one of the limitations of 5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine is its limited solubility in water, which can make it challenging to administer in certain formulations.

Future Directions

There are several future directions for the research on 5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine. One potential area of focus is the development of new formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to evaluate its efficacy in treating various infections in humans. Finally, research is needed to investigate the potential of 5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine as a combination therapy with other antimicrobial agents.

Synthesis Methods

The synthesis of 5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine involves the reaction of 3-aminophenylboronic acid with 2-pyridinecarboxaldehyde in the presence of a palladium catalyst. The resulting compound is then reacted with oxirane-2-carboxylic acid to obtain the final product.

Scientific Research Applications

5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine has been extensively studied for its potential therapeutic applications. It has been found to have antimicrobial activity against a wide range of bacteria, including multidrug-resistant strains. Additionally, 5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine has shown promising results in treating fungal infections.

properties

IUPAC Name

5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c17-14-4-1-3-12(9-14)13-6-7-16(18-10-13)19-11-15-5-2-8-20-15/h1,3-4,6-7,9-10,15H,2,5,8,11,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZDCOQDPBVOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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